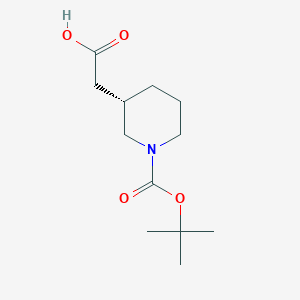![molecular formula C10H14O6S B1348094 3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone CAS No. 64096-86-2](/img/structure/B1348094.png)
3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone” is a chemical compound with the CAS RN®: 64096-86-212. It is also known as DATS and is a multi-functional compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry3.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound from the web search results.Molecular Structure Analysis
The molecular formula of this compound is C10H14O6S45. The average mass is 262.280 Da and the monoisotopic mass is 262.051117 Da6.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound from the web search results.Physical And Chemical Properties Analysis
This compound has a melting point of 225-228 °C and a predicted boiling point of 605.4±55.0 °C7. The predicted density is 1.42±0.1 g/cm37. Other properties include a molar refractivity of 56.8±0.4 cm3, a polar surface area of 95 Å2, and a polarizability of 22.5±0.5 10-24 cm36.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been utilized in the synthesis and structural analysis of various spiro-heterocyclic compounds. For instance, it's involved in the catalyst-free synthesis of nitrogen-containing spiro heterocycles through double Michael addition reactions, highlighting its significance in the development of heterocyclic compounds with potential pharmacological applications (Aggarwal, Vij, & Khurana, 2014). Additionally, crystallographic studies have been performed on derivatives of this compound to understand their molecular and electronic structures, which is crucial for their potential application in various fields including material science and drug development (Islam et al., 2015).
Photophysical Studies
The compound and its derivatives have been subjects of photophysical studies. They have been synthesized for solvatochromic analysis and TDDFT (time-dependent density functional theory) calculations to understand their photophysical behavior and solvent effects. This kind of research provides insights into the properties of the compound that are essential for its application in fields like photonics and materials science (Aggarwal & Khurana, 2015).
Non-linear Optical Properties and DFT Studies
The compound has been used in the synthesis of novel materials with potential applications in non-linear optics. For example, metallophthalocyanines with non-linear optical properties have been synthesized starting from a derivative of this compound. These materials are essential for developing new technologies in optical communications and computing (Alizadeh et al., 2020).
Thermodynamic and Quantum Chemical Studies
Studies have also been conducted to understand the thermodynamic properties and quantum chemical aspects of the compound's derivatives. Such studies provide insights into the stability and reactivity of the compound, which are crucial parameters for its application in various scientific fields (Zeng, Wang, & Zhang, 2021).
Safety And Hazards
The safety information for this compound indicates a GHS07 signal word warning2. However, more detailed safety and hazard information was not available in the web search results.
Zukünftige Richtungen
As mentioned earlier, this compound has potential applications in various fields of research and industry3. However, specific future directions were not available in the web search results.
Please note that this information is based on the available web search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or contact a chemical supplier.
Eigenschaften
IUPAC Name |
3,3-dimethyl-9,9-dioxo-2,4-dioxa-9λ6-thiaspiro[5.5]undecane-1,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6S/c1-9(2)15-7(11)10(8(12)16-9)3-5-17(13,14)6-4-10/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXXFEVVLIQWOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C2(CCS(=O)(=O)CC2)C(=O)O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363444 |
Source


|
| Record name | 1T-0642 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone | |
CAS RN |
64096-86-2 |
Source


|
| Record name | 1T-0642 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B1348013.png)
![3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]-2-buten-1-one](/img/structure/B1348016.png)



![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)







